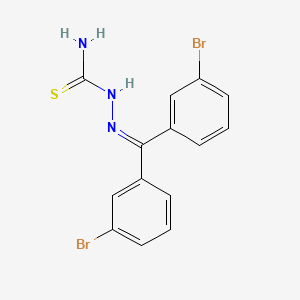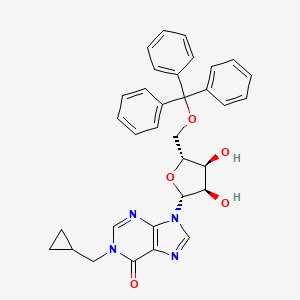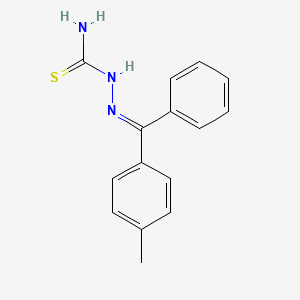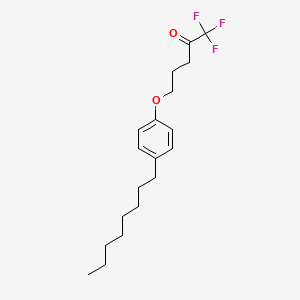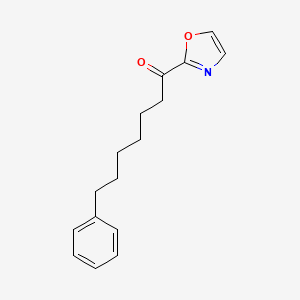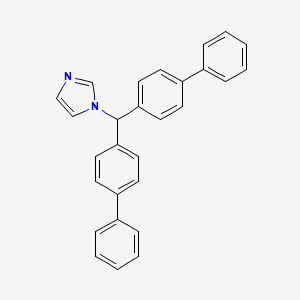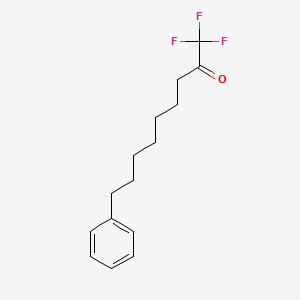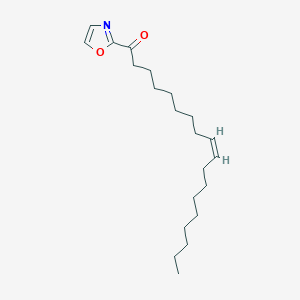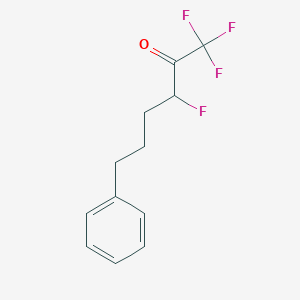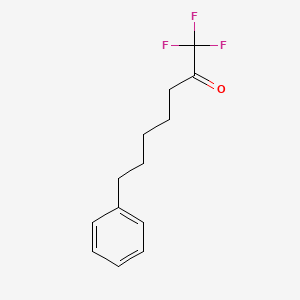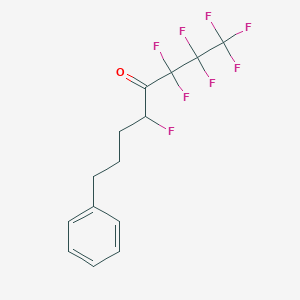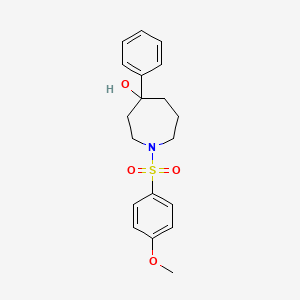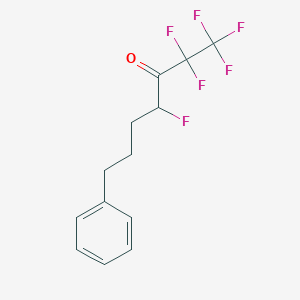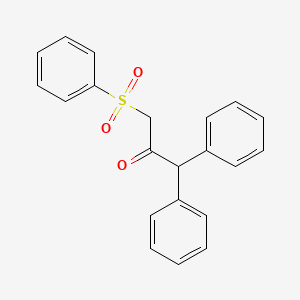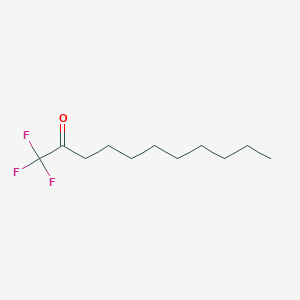
1,1,1-Trifluoro-undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-undecan-2-one: is an organic compound with the molecular formula C11H19F3O . It is a ketone with a trifluoromethyl group attached to the second carbon of an undecane chain. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-undecan-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 1-undecanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Compounds with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
1,1,1-Trifluoro-undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-undecan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Another trifluoromethyl-containing compound with different reactivity due to the presence of an iodine atom.
1,1,1-Trifluoro-3-iodopropane: Similar in structure but with a shorter carbon chain and different functional groups.
1,1,1-Trifluoroacetone: A simpler ketone with a trifluoromethyl group, often used as a precursor in various chemical reactions.
Uniqueness
1,1,1-Trifluoro-undecan-2-one is unique due to its longer carbon chain and the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic and steric effects.
Propriétés
Numéro CAS |
26902-70-5 |
|---|---|
Formule moléculaire |
C11H19F3O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1,1,1-trifluoroundecan-2-one |
InChI |
InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2-9H2,1H3 |
Clé InChI |
ZKJPGCCWKBTIBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



